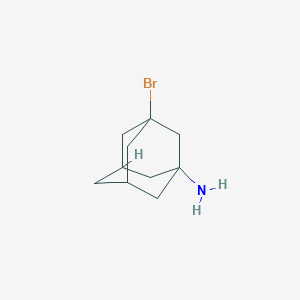

3-Bromoadamantan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoadamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8H,1-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSBABWZAHWBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275036 | |

| Record name | 3-Bromotricyclo[3.3.1.13,7]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-78-3 | |

| Record name | 3-Bromotricyclo[3.3.1.13,7]decan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromotricyclo[3.3.1.13,7]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromoadamantan 1 Amine and Analogous Polyfunctionalized Adamantanes

Precursor Synthesis Strategies for Halogenated Adamantane (B196018) Derivatives

The introduction of halogen atoms onto the adamantane scaffold is a fundamental first step in the synthesis of many functionalized derivatives, including 3-Bromoadamantan-1-amine.

Direct Bromination of Adamantane and its Monosubstituted Analogs

The direct bromination of adamantane is a well-established method for producing brominated adamantane derivatives. The reaction of adamantane with molecular bromine typically yields 1-bromoadamantane (B121549). wikipedia.org The selectivity of this reaction is highly dependent on the reaction conditions and the catalysts used. For instance, boiling adamantane with bromine results in the formation of 1-bromoadamantane. wikipedia.org The use of a Lewis acid catalyst, such as a combination of boron tribromide and aluminum bromide, can facilitate the formation of 1,3-dibromoadamantane (B19736) in high yield. rsc.org The mechanism of bromination is considered to be ionic, as the reaction rate is accelerated by the presence of Lewis acids and is not affected by free radical initiators or irradiation. wikipedia.org

The direct bromination of adamantane can be influenced by various catalysts to achieve different substitution patterns. For example, catalytic bromination with tetrabromomethane catalyzed by iron compounds has been explored to develop selective syntheses of bromine-substituted adamantanes. researchgate.net The ratio of 1-bromoadamantane to 2-bromoadamantane (B1268071) can also be controlled by the choice of reagents, with some phase-transfer catalyst systems providing high selectivity for the tertiary substituted product. nih.gov

| Reactant | Reagents | Product(s) | Yield | Reference |

| Adamantane | Br2 | 1-Bromoadamantane | High | wikipedia.org |

| Adamantane | Br2, BBr3-AlBr3 | 1,3-Dibromoadamantane | High | rsc.org |

| Adamantane | CBr4, Fe catalyst | Bromine-substituted adamantanes | Favorable | researchgate.net |

| Adamantane | Brominating agent, phase-transfer catalyst | 1-Bromoadamantane | Nearly complete selectivity | nih.gov |

Synthesis of 3-Bromoadamantane-1-carboxylic Acid and Related Intermediates

3-Bromoadamantane-1-carboxylic acid is a key intermediate in the synthesis of various adamantane derivatives. guidechem.comlookchem.com It can be prepared from bromoadamantane carboxylic acid by reaction with liquid bromine in the presence of anhydrous aluminum chloride. guidechem.com This reaction is typically carried out at a controlled temperature with stirring and reflux. guidechem.com Another approach to a related precursor, 1-adamantanecarboxylic acid, involves the carboxylation of adamantane with formic acid. wikipedia.org

This versatile intermediate serves as a building block for further functionalization. lookchem.com For example, it is utilized in the synthesis of 3-amino-1-adamantanol, an important intermediate for certain anti-diabetic drugs. guidechem.com The synthesis involves the conversion of 3-bromoadamantane-1-carboxylic acid to a tert-butoxycarbonylamino derivative, followed by hydrolysis. guidechem.com

Amination Approaches for Adamantane Skeletons

The introduction of an amino group onto the adamantane framework is a crucial step in the synthesis of this compound and other biologically active adamantane derivatives.

Ritter Reaction Pathways for Adamantyl Amines

The Ritter reaction is a widely used method for the synthesis of amides from alcohols or alkenes and nitriles in the presence of a strong acid. oup.comresearchgate.net This reaction can be applied to adamantane derivatives to introduce an amino group. For instance, 1-hydroxymethyladamantane reacts with acetonitrile (B52724) in concentrated sulfuric acid to yield N-1-adamantylmethyl acetamide, among other products. oup.comoup.com The reaction conditions, such as temperature and time, can influence the product distribution. oup.com The Ritter reaction has also been employed in the synthesis of amantadine (B194251) analogs, where a 2-oxaadamantane derivative is converted to the corresponding chloroacetamide. nih.gov The reaction can be performed on both bromo and hydroxy derivatives of adamantane, with the alcohol often providing a cleaner reaction. nih.gov

A modified Ritter-type reaction has been developed for the direct amination of C-H bonds at tertiary carbon centers in adamantane and its derivatives using iodic acid as an oxidant in the presence of N-hydroxyphthalimide. rsc.org This method allows for the direct conversion of an unactivated tertiary C-H bond to a C-N bond under metal-free conditions. rsc.org

| Substrate | Reagents | Product | Reference |

| 1-Hydroxymethyladamantane | CH3CN, H2SO4 | N-1-Adamantylmethyl acetamide | oup.comoup.com |

| 5-Bromo-2-oxaadamantane | ClCH2CN, H2SO4/HOAc | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | nih.gov |

| 2-Oxaadamantan-5-ol | ClCH2CN, H2SO4/HOAc | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | nih.gov |

| Adamantane | Nitrile, HIO3, NHPI | α-Tertiary amine derivatives | rsc.org |

Curtius Rearrangement and Related Amine-Forming Reactions

The Curtius rearrangement provides a versatile route to amines from carboxylic acids via an acyl azide (B81097) intermediate. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding primary amine. wikipedia.org This method has been applied to the synthesis of adamantane derivatives. For example, 1-adamantyl isocyanate can be obtained from the corresponding acyl chloride and sodium azide through an in-situ formation of the acyl azide followed by Curtius rearrangement. researchgate.net The isocyanate can then be converted to various derivatives, such as ureas, by reacting with amines. researchgate.net

A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups. wikipedia.org One-pot procedures have been developed to efficiently synthesize amine derivatives from carboxylic acids using this rearrangement. lookchem.com

Nitration and Subsequent Reduction Methodologies

The nitration of adamantane followed by reduction of the nitro group is another pathway to adamantyl amines. Adamantane can be nitrated using reagents like concentrated nitric acid to yield 1,3-dinitroadamantane. Subsequent reduction of the dinitro compound with a reducing agent such as lithium aluminum hydride (LiAlH₄) affords 1,3-diaminoadamantane. However, this method can suffer from low yields and harsh reaction conditions.

Nitration of adamantane derivatives can also be achieved using other nitrating systems. For instance, the reaction of adamantane with nitric acid and acetonitrile can lead to the formation of acetamido adamantyl nitrates. researchgate.net The choice of nitrating agent and reaction conditions can influence the selectivity and outcome of the reaction. semanticscholar.org

Palladium-Catalyzed Amination Protocols for Bromoadamantanes

The formation of a carbon-nitrogen bond at a sterically hindered adamantane bridgehead position presents a significant synthetic challenge. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for this transformation. This method facilitates the coupling of amines with aryl and alkyl halides. wikipedia.org

While the Buchwald-Hartwig amination has been extensively developed for aryl halides, its application to alkyl halides, especially bulky ones like bromoadamantanes, requires careful optimization of the catalytic system. The direct amination of 1-bromoadamantane has been a subject of interest for the synthesis of aminoadamantane derivatives. nih.gov

A significant hurdle in the direct amination of bromoadamantanes to form the primary amine is the propensity of the palladium catalyst to bind tightly with ammonia (B1221849), which can inhibit catalytic turnover. wikipedia.org To circumvent this, various "ammonia equivalents" have been developed. These reagents, such as benzophenone (B1666685) imine, silylamides (e.g., LiN(SiMe3)2), and even lithium amide (LiNH2), can be used in palladium-catalyzed couplings, with a subsequent hydrolysis step to reveal the primary amine. nih.gov The use of ammonium (B1175870) salts, like ammonium sulfate, in combination with a suitable base, also represents a practical alternative to gaseous ammonia, offering improved selectivity for the primary amine over diarylamine byproducts. semanticscholar.org

Recent advancements have led to the development of specialized palladium catalysts that can directly couple ammonia with aryl halides, and these systems may hold promise for adamantyl halides as well. For instance, a catalyst system comprising a palladium precursor and a Josiphos-type ligand has shown efficacy in the direct coupling of ammonia. wikipedia.org Furthermore, newly designed ligands, such as KPhos, have enabled the palladium-catalyzed amination of aryl halides with aqueous ammonia and a hydroxide (B78521) base, suppressing the formation of alcohol byproducts. nih.gov

The general conditions for a Buchwald-Hartwig amination of a bromoadamantane would typically involve a palladium source (e.g., Pd(dba)2 or a pre-catalyst), a phosphine (B1218219) ligand (e.g., a biarylphosphine like tBuBrettPhos), and a base (e.g., a non-nucleophilic base like sodium tert-butoxide) in an inert solvent like dioxane or toluene. ulb.ac.beorganic-chemistry.org The reaction is typically heated to ensure efficient coupling. The choice of ligand is critical to promote the reductive elimination of the desired amine and prevent beta-hydride elimination, a common side reaction with alkyl halides.

Convergent and Divergent Synthesis of this compound

The synthesis of polysubstituted adamantanes like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. google.com In contrast, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to a variety of products.

A plausible convergent synthesis of this compound could start from two monosubstituted adamantane precursors, one bearing a bromine and the other a protected amine or a precursor to an amine. However, a more common and practical approach is a linear sequence that can be conceptually broken down into convergent steps of functionalizing the adamantane core.

A notable example that illustrates a pathway to a 1,3-disubstituted adamantane with the desired functionalities is the synthesis of 3-amino-1-adamantanol. acs.org This process begins with adamantanecarboxylic acid, which is first brominated to yield 3-bromo-1-adamantanecarboxylic acid. acs.orgrsc.org This intermediate then undergoes a modified Curtius rearrangement in the presence of diphenylphosphoryl azide and tert-butanol (B103910) to form the Boc-protected amine, 3-bromo-1-tert-butoxycarbonylaminoadamantane. rsc.org Subsequent hydrolysis and workup would yield the target this compound. This sequence demonstrates a step-wise, controlled introduction of the bromo and amino functionalities at the bridgehead positions.

Divergent approaches are also valuable in creating libraries of adamantane derivatives. Starting from a readily available disubstituted adamantane, such as 1,3-dibromoadamantane, one bromine atom can be selectively substituted, leaving the other for subsequent transformations. For instance, 1,3-dibromoadamantane can be aminated to produce 1,3-diaminoadamantane. asianpubs.org By controlling the stoichiometry and reaction conditions, it is conceivable to achieve a mono-amination to produce this compound, which can then be used in further synthetic elaborations.

The synthesis of 1,3-disubstituted ureas containing an adamantane moiety also highlights a convergent strategy where 1,3-dehydroadamantane is reacted with phenylacetic acid ethyl ester, followed by hydrolysis and reaction with anilines to form the final products. asianpubs.orgresearchgate.net

Stereoselective Synthesis of Bridged and Bridgehead-Substituted Adamantanes

The adamantane core in this compound is achiral. However, the principles of stereoselective synthesis become critical when introducing substituents that create chiral centers or when dealing with prochiral adamantane derivatives. The functionalization of the adamantane skeleton can lead to various stereoisomers, especially when substituents are introduced at the secondary (bridge) positions. researchgate.net

For 1,3-disubstituted adamantanes, where both substituents are at bridgehead positions, the molecule remains achiral if the substituents are identical or if the molecule possesses a plane of symmetry. In the case of this compound, the molecule is achiral. However, if further substitution were to occur on the adamantane cage, stereochemical considerations would become paramount.

Recent research has demonstrated the enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives through rhodium-catalyzed C-H bond amination, leading to optically active amino acids containing an adamantane core. researchgate.net This highlights the potential for creating chiral adamantane derivatives from symmetrical precursors.

The stereoselective synthesis of adamantane derivatives has also been achieved through the transformation of adamantyl-substituted N-Boc-homoallylamines. This approach allows for the synthesis of specific (R)- and (S)-isomers of new adamantane-substituted heterocycles. rsc.orgrsc.org While not directly applied to this compound, these methods demonstrate that stereocontrol in the synthesis of complex adamantane derivatives is achievable through the use of chiral auxiliaries or catalysts.

In the context of preparing derivatives from this compound, any reaction that introduces a new chiral center would necessitate consideration of diastereoselectivity, influenced by the steric and electronic properties of the adamantyl group.

Practical and Scalable Synthesis Considerations

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, insights can be drawn from the scalable production of related compounds like amantadine (1-aminoadamantane) and 1,3-adamantanediol (B44800).

The synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane has been reported using urea (B33335) in the presence of trifluoroacetic acid. asianpubs.org This method utilizes inexpensive and less hazardous reagents. However, the reaction conditions, such as the use of a high-boiling solvent like diphenyl ether, would need to be carefully managed on a large scale. asianpubs.org The inductive effect of the first bromine atom in 1,3-dibromoadamantane makes the cleavage of the second C-Br bond more difficult, which can impact the yield and require more forcing conditions. asianpubs.org

The scalable synthesis of 1,3-adamantanediol from 3-hydroxyadamantane-1-carboxylic acid via a 1,3-dichloro adamantane intermediate offers valuable lessons. acs.org This process involves chlorination, decarbonylation, and hydrolysis, achieving high yields and purity on a large scale. acs.org The purification of the intermediate 1,3-dichloro adamantane by washing with a sodium hydroxide solution to remove acidic impurities is a practical and scalable technique. acs.org

Chemical Transformations and Derivatization of 3 Bromoadamantan 1 Amine Scaffolds

Reactions Involving the Primary Amine Functionality of 3-Bromoadamantan-1-amine

The primary amine group at the C-1 position of the adamantane (B196018) core is a versatile nucleophilic center, readily participating in a variety of classical amine reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to react with a range of electrophilic reagents to form stable amide, alkylamine, and sulfonamide derivatives.

Acylation: The amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(3-bromoadamantan-1-yl)acetamide. A related synthesis involves the Ritter-type reaction of 1-bromoadamantane (B121549) with acetylamide and sulfuric acid to produce N-(1-adamantyl)acetamide, demonstrating the amenability of the adamantane core to amide formation. ijpsr.com

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled approach is reductive amination. This involves the condensation of the amine with an aldehyde or ketone, followed by reduction of the resulting imine intermediate. For example, the Leuckart–Wallach reaction of 3-haloadamantane-1-carbaldehydes with anilines produces N-[(3-haloadamantan-1-yl)methyl] anilines, showcasing a method to introduce an alkyl group onto an amine within this scaffold family. researchgate.net

Sulfonylation: The reaction of this compound with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide. Sulfonamides are a significant class of compounds in medicinal chemistry, and this reaction provides a direct route to incorporating the 3-bromoadamantyl moiety into such structures. derpharmachemica.com

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | N-Adamantyl Acetamide |

| Alkylation | Benzyl (B1604629) Bromide | N-Benzyl-3-bromoadamantan-1-amine |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(3-Bromoadamantan-1-yl)tosylamide |

Formation of Urea (B33335), Thiourea (B124793), and Guanidine (B92328) Derivatives

The primary amine of this compound is a key building block for the synthesis of urea, thiourea, and guanidine derivatives, which are of significant interest due to their biological activities. nih.gov

Urea Derivatives: A common route to urea derivatives involves the reaction of the amine with an isocyanate. Alternatively, 3-bromoadamantan-1-yl isocyanate, which can be prepared from 3-bromoadamantane-1-carboxylic acid, reacts with various amines to form a wide range of N,N′-disubstituted ureas. researchgate.netcardiosomatics.ru For example, the reaction of 3-bromoadamantan-1-yl isocyanate with aliphatic α,ω-diamines produces bis-ureas. researchgate.net Symmetrical N,N′-bis(3-bromoadamantan-1-yl)urea can also be synthesized via the controlled hydrolysis of the isocyanate. researchgate.netcardiosomatics.ru

Thiourea Derivatives: Analogous to urea synthesis, thiourea derivatives are readily prepared by reacting this compound with an isothiocyanate. This addition reaction typically proceeds under mild conditions to yield the corresponding N-(3-bromoadamantan-1-yl)-N'-substituted thiourea. These compounds are important due to their diverse applications in medicinal and materials chemistry. researchgate.net

Guanidine Derivatives: Guanidines can be synthesized from the primary amine by reaction with a guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine or 1H-pyrazole-1-carboxamidine hydrochloride. This transformation installs the guanidinium (B1211019) group, a common pharmacophore, onto the adamantane scaffold.

| Starting Material | Reagent | Product Class |

| This compound | Phenyl isocyanate | N-Phenyl-N'-(3-bromoadamantan-1-yl)urea |

| This compound | Phenyl isothiocyanate | N-Phenyl-N'-(3-bromoadamantan-1-yl)thiourea |

| This compound | 1H-Pyrazole-1-carboxamidine | Guanidine Derivative |

| 3-Bromoadamantan-1-yl isocyanate | 1,6-Hexanediamine | Bis-urea |

Condensation Reactions with Carbonyl Compounds

Primary amines undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). nih.gov This reaction is typically reversible and can be catalyzed by acid.

This compound reacts with aldehydes or ketones to form the corresponding N-(3-bromoadamantan-1-yl)imine. The reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. latech.edu These imines can be stable compounds or serve as intermediates for further reactions, such as reduction to form secondary amines (reductive amination). The steric bulk of the adamantane group can influence the rate and equilibrium of imine formation.

Reactions Involving the Bromine Substituent on the Adamantane Cage

The bromine atom at the C-3 position is a good leaving group, particularly for SN1-type reactions, due to the stability of the resulting tertiary bridgehead carbocation. This reactivity allows for the introduction of a wide variety of functional groups through nucleophilic substitution.

Nucleophilic Substitution Reactions with Various Nucleophiles

The C-Br bond at the bridgehead position of the adamantane core is susceptible to cleavage and replacement by a range of nucleophiles. smolecule.comvulcanchem.com These reactions typically proceed via an SN1 mechanism, involving the formation of a stable adamantyl cation intermediate. nih.gov In some cases, particularly with di-substituted adamantanes, an acid catalyst may be required to facilitate the departure of the bromide ion. asianpubs.org

Examples of nucleophilic substitution reactions include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields 3-amino-1-adamantanol. This was demonstrated in the synthesis of 3-amino-1-adamantanol from 3-bromo-1-tert-butoxycarbonylaminoadamantane, where the bromine is displaced by a hydroxyl group during hydrolysis. guidechem.com

Reaction with Azide (B81097): Treatment with sodium azide introduces the azido (B1232118) group, forming 3-azidoadamantan-1-amine. vulcanchem.com

Alkylation: Carbon nucleophiles, such as those derived from β-dicarbonyl compounds like acetylacetone, can react with the bromo-adamantane in the presence of metal catalysts to form new C-C bonds. researchgate.net

Amination: Various nitrogen-based nucleophiles can displace the bromine. For instance, amantadine (B194251) has been synthesized by reacting 1-bromoadamantane with urea or through direct amination with ammonia (B1221849) under high pressure. ijpsr.comias.ac.in

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide | Alcohol (-OH) |

| Azide | Sodium Azide | Azide (-N3) |

| Ammonia | Ammonia | Amine (-NH2) |

| Enolate | Sodium Acetylacetonate | C-Alkylated Dicarbonyl |

| Amide | Acetylamide / H2SO4 | N-Adamantyl Amide |

Elimination Reactions to Form Unsaturated Adamantane Analogs

Elimination reactions (E1 or E2) are a common pathway for alkyl halides, leading to the formation of alkenes. However, for 1-bromoadamantane and its derivatives, this reaction pathway is strongly disfavored. chegg.com

The rigid, cage-like structure of adamantane prevents the formation of a double bond at a bridgehead position. According to Bredt's Rule , a double bond cannot be formed at a bridgehead carbon of a bicyclic system because it would result in an excessively strained p-orbital alignment. The geometry required for a planar alkene is impossible to achieve within the adamantane framework without introducing an enormous amount of ring strain.

Consequently, treating this compound with a strong base does not lead to the formation of an unsaturated adamantene analog. The substrate will either not react or will undergo nucleophilic substitution if the base is also a competent nucleophile. This lack of elimination reactivity is a defining characteristic of bridgehead-substituted adamantanes. chegg.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to adamantyl substrates. researchgate.netacs.orgresearchgate.netmdpi.com These reactions typically involve the coupling of an organohalide with an organometallic reagent. For this compound, the bromine atom serves as the leaving group in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgfishersci.es The reaction is widely used due to the stability and low toxicity of the boron reagents. fishersci.esorganic-chemistry.org While specific examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the general reactivity of 1-bromoadamantane in such couplings is known. rsc.org The reaction would proceed by the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond. libretexts.org The amine group on the adamantane scaffold would likely require protection (e.g., as an amide or carbamate) to prevent side reactions with the catalyst or base.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction of 1-bromoadamantane, a substrate that cannot undergo β-hydride elimination, has been shown to yield substituted olefins in moderate yields when catalyzed by palladium on carbon (Pd/C). nih.gov For this compound, after protection of the amine group, a similar reaction with an alkene would be expected to yield a 3-alkenyl-1-aminoadamantane derivative. The general mechanism involves oxidative addition of the Pd(0) catalyst to the adamantyl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination from the inserted group. nih.gov

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orgchemeurope.com The reaction is typically run under mild, anaerobic conditions. organic-chemistry.orgwikipedia.org The application of Sonogashira coupling to a protected this compound would involve the reaction with a terminal alkyne to produce a 3-alkynyl-1-aminoadamantane derivative. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the adamantyl bromide. chemeurope.comnrochemistry.com

Table 1: Overview of Potential Cross-Coupling Reactions with (Protected) this compound

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | 3-R-1-aminoadamantane |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | 3-(R-CH=CH)-1-aminoadamantane |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | 3-(R-C≡C)-1-aminoadamantane |

Spectroscopic and Structural Characterization Methodologies for 3 Bromoadamantan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of adamantane (B196018) derivatives. The high symmetry of the parent adamantane molecule simplifies its NMR spectra, but substitution, as in 3-Bromoadamantan-1-amine, leads to more complex patterns that provide a wealth of structural information. wikipedia.orgacs.org

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted based on the well-established chemical shifts of adamantane and the known substituent effects of amino and bromo groups. acs.orgijpsr.com The adamantane cage has four bridgehead (methine) and six bridged (methylene) carbons. In this compound, two bridgehead carbons are substituted, C1 with an amino group and C3 with a bromine atom.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show a series of multiplets corresponding to the protons on the adamantane cage. The protons on the carbons bearing the amino and bromo groups (bridgehead positions) will be deshielded, as will the adjacent methylene (B1212753) protons. The chemical shifts of the adamantane protons in amantadine (B194251) (1-aminoadamantane) provide a useful reference. walshmedicalmedia.com The introduction of a bromine atom at the C3 position is expected to further deshield the neighboring protons.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides clear signals for each carbon in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. The C1 carbon bearing the amino group and the C3 carbon bearing the bromo group will be significantly shifted downfield. The signals for the remaining bridgehead and methylene carbons will also be shifted to a lesser extent, depending on their proximity to the substituents. ijpsr.comacs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | 1.5 - 2.0 (broad singlet) | 50 - 55 |

| C3-Br | - | 60 - 65 |

| Bridgehead CH | 2.0 - 2.5 | 35 - 45 |

| Methylene CH₂ | 1.6 - 2.2 | 30 - 40 |

Note: These are estimated values based on data from related adamantane derivatives. Actual experimental values may vary.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for more complex derivatives, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing the connectivity of the protons within the adamantane framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

The application of these 2D NMR techniques has been demonstrated for the structural elucidation of various adamantane derivatives, providing a reliable methodology for the characterization of this compound. samipubco.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak would confirm the compound's elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nist.gov

The fragmentation of adamantane derivatives in the mass spectrometer is often characterized by the loss of substituents and cleavage of the adamantane cage. cdnsciencepub.comresearchgate.net For this compound, key fragmentation pathways would likely include:

Loss of the bromine radical (•Br) to give a cation at [M-79/81]⁺.

Loss of the amino group (•NH₂) to give a cation at [M-16]⁺.

Loss of hydrogen bromide (HBr) to give a cation at [M-80/82]⁺.

The adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135 is a common and often abundant fragment in the mass spectra of adamantane derivatives. ijpsr.com

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ⁷⁹Br) | Description |

| [M]⁺ | 230 | Molecular Ion |

| [M+2]⁺ | 232 | Isotopic peak for ⁸¹Br |

| [M-Br]⁺ | 151 | Loss of Bromine |

| [M-NH₂]⁺ | 214 | Loss of Amino Group |

| [C₁₀H₁₅]⁺ | 135 | Adamantyl Cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. ugm.ac.id The IR spectrum of this compound would exhibit characteristic absorption bands for the amine group and the carbon-bromine bond, in addition to the vibrations of the adamantane core. researchgate.netrsc.org

Key expected IR absorption bands include:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. walshmedicalmedia.com

C-H stretching: The adamantane cage will show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. ijpsr.com

N-H bending: A medium to strong absorption band for the N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.

C-N stretching: The C-N stretching vibration for an aliphatic amine typically appears in the 1000-1200 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (asymmetric and symmetric) | 3300 - 3500 | Medium |

| C-H stretch (adamantane) | 2850 - 3000 | Strong |

| N-H bend | 1580 - 1650 | Medium-Strong |

| C-N stretch | 1000 - 1200 | Medium |

| C-Br stretch | 500 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. Adamantane itself is achiral. However, substitution at the bridgehead positions can lead to chirality. wikipedia.org In the case of this compound, the C1 and C3 positions are substituted with an amino group and a bromine atom, respectively. This 1,3-disubstitution pattern with two different groups removes the planes of symmetry present in unsubstituted adamantane, rendering the molecule chiral.

Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy would be a critical tool for distinguishing between these enantiomers and for determining the enantiomeric purity of a sample. The synthesis of a single enantiomer would require an asymmetric synthesis or the resolution of the racemic mixture. While specific chiroptical data for this compound is not available in the surveyed literature, the principles of the technique are applicable to this chiral molecule. smolecule.com

Theoretical and Computational Chemistry Approaches to 3 Bromoadamantan 1 Amine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-bromoadamantan-1-amine. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, which in turn governs its stability, reactivity, and spectroscopic signatures.

The C-Br bond at a bridgehead position is a site of potential chemical transformation. DFT calculations can be employed to model reaction pathways, such as nucleophilic substitution or radical abstraction. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete energy profile for a proposed reaction can be constructed. acs.orgresearchgate.net This allows for the determination of activation energy barriers (ΔG‡), which are essential for predicting reaction rates and understanding mechanisms. For example, in a potential nucleophilic substitution at the C-Br bond, DFT can elucidate the structure of the trigonal bipyramidal transition state and its associated energy.

Table 1: Representative Calculated Bond Properties and Energies for Adamantane (B196018) Derivatives (Note: These values are illustrative, based on DFT calculations of adamantane and its simple derivatives, to demonstrate the type of data obtained from such studies.)

| Parameter | Molecule | Calculated Value | Method/Basis Set |

| C-C Bond Length | Adamantane | 1.537 Å | B3LYP/6-31G(d) mdpi.com |

| C-H Bond Length | Adamantane | 1.088 Å | B3LYP/6-31G(d) mdpi.com |

| C-Br Bond Energy | 1-Bromoadamantane (B121549) | ~290 kJ/mol | DFT Estimate |

| C-N Bond Energy | 1-Aminoadamantane | ~340 kJ/mol | DFT Estimate |

| HOMO-LUMO Gap | Adamantane | ~7.5 eV | B3LYP/6-31G(d) mdpi.com |

Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be computed. DFT calculations yield the harmonic frequencies and intensities of the vibrational modes, corresponding to bond stretches, bends, and torsions. These predicted spectra can be used to assign the peaks observed in experimental IR measurements, such as the characteristic stretches for the N-H bonds of the amine and the C-Br bond.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values calculated based on established DFT-GIAO principles for substituted adamantanes. researchgate.net Actual experimental values may vary.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C1 (-NH₂) | ~52 |

| C3 (-Br) | ~65 |

| Bridgehead CH | ~35-40 |

| Bridge CH₂ | ~30-45 |

| ¹H NMR | |

| -NH₂ | ~1.5 (broad singlet) |

| Cage Protons | ~1.6-2.5 (multiplets) |

Density Functional Theory (DFT) Studies on Bond Energies and Transition States

Molecular Modeling and Conformational Analysis

While the adamantane cage itself is exceptionally rigid, molecular modeling techniques that employ classical mechanics are crucial for understanding the dynamics and intermolecular interactions of this compound, particularly in complex environments like solutions or biological systems.

Molecular mechanics, using parameterized force fields such as AMBER or CHARMM, enables the simulation of molecular motion over time through molecular dynamics (MD). acs.orgruc.dk For this compound, the primary conformational flexibility arises from the rotation of the amine group around the C1-N bond. While the energy barrier for this rotation is low, different orientations can influence how the molecule interacts with its surroundings. Force field-based simulations can map the potential energy surface related to this rotation, identifying the lowest energy conformers. researchgate.net These simulations provide a "landscape" of accessible shapes the molecule can adopt at a given temperature, which is critical for understanding its binding properties.

MD simulations are particularly powerful for predicting how a molecule will interact with other molecules, including solvents, lipids, or biological macromolecules. acs.orgnih.gov For this compound, simulations can model the hydrogen bonds formed between its primary amine group (as a donor) and acceptor atoms in other molecules. They can also explore the potential for the bromine atom to participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition. MD simulations of aminoadamantanes interacting with lipid bilayers have provided detailed information on how these molecules orient themselves and the strong interactions they form within the membrane environment. acs.orgnih.gov

Force Field-Based Simulations for Conformational Landscapes

In Silico Design and Virtual Screening of this compound Analogs

The rigid adamantane scaffold is an attractive core for designing new bioactive molecules. Computational techniques allow for the rapid design and evaluation of virtual libraries of this compound analogs.

In silico design involves modifying the parent structure—for example, by replacing the bromine with other functional groups or by adding substituents to the amine—to create a library of new virtual compounds. This process is followed by virtual screening, where these analogs are computationally tested for their potential to bind to a specific biological target, such as an enzyme's active site or a protein receptor. mdpi.comnih.gov

Molecular docking is a key technique in virtual screening. It predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net The docking process generates a "score," which estimates the binding affinity (e.g., in kcal/mol). By docking a large library of analogs, compounds with the most favorable scores can be identified as promising candidates for synthesis and experimental testing. This approach dramatically accelerates the drug discovery process by prioritizing the most likely active compounds. Adamantane derivatives have been the subject of numerous virtual screening campaigns to identify potential inhibitors for targets ranging from viral proteins to enzymes involved in human diseases. researchgate.netnih.govmdpi.com

Table 3: Hypothetical Virtual Screening Results for Designed Analogs (Note: This table is for illustrative purposes, showing how docking scores might be used to rank potential inhibitors based on the this compound scaffold.)

| Analog of this compound | Modification | Target Protein | Predicted Docking Score (kcal/mol) |

| Analog 1 | -Br replaced with -OH | Kinase ABC | -7.5 |

| Analog 2 | -NH₂ acylated with Acetyl | Protease XYZ | -8.2 |

| Analog 3 | -Br replaced with -CN | Ion Channel M2 | -6.9 |

| Analog 4 | -NH₂ alkylated with Ethyl | Kinase ABC | -7.9 |

| Parent Compound | This compound | Kinase ABC | -7.1 |

Advanced Applications of 3 Bromoadamantan 1 Amine and Adamantane Scaffolds in Chemical Research

Medicinal Chemistry Research Applications

The adamantane (B196018) cage is a recurring motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates. researchgate.neteui.eu Its lipophilicity can enhance membrane permeability, while its rigid structure allows for the precise spatial arrangement of functional groups, optimizing interactions with biological targets. nih.govpublish.csiro.au

Development of Rigid Scaffolds for Receptor Ligand Design

The conformationally restricted nature of the adamantane core makes it an exceptional scaffold for designing ligands that can bind to specific receptors with high affinity and selectivity. researchgate.netpublish.csiro.au By attaching pharmacophoric groups to the adamantane skeleton, researchers can create molecules with a well-defined three-dimensional orientation, mimicking the binding motifs of natural ligands.

For instance, adamantane derivatives have been instrumental in the design of ligands for various receptors, including N-methyl-D-aspartate (NMDA) and sigma (σ) receptors, which are implicated in a range of neurological disorders. publish.csiro.au The adamantane moiety can be functionalized at its bridgehead positions to present multiple recognition elements in a tripodal or tetrahedral geometry. nih.govwiley.com This multivalency can significantly enhance binding affinity. nih.gov Research has shown that adamantane-based scaffolds can improve the affinity of a small molecule radiotracer for the prostate-specific membrane antigen (PSMA) by over 1.5 orders of magnitude. nih.gov

A key synthetic precursor for many of these scaffolds is 3-bromoadamantan-1-amine, which provides two distinct points for functionalization. The amine group can be used to attach the scaffold to an effector molecule, such as a cytotoxin or a radiotracer, while the bromine atom can be further modified to introduce other functionalities. nih.gov

Exploration as Enzyme Inhibitors and Modulators

The adamantane scaffold has proven to be a valuable component in the design of potent and selective enzyme inhibitors. scispace.com The bulky and lipophilic nature of the adamantane group can be exploited to occupy hydrophobic pockets within an enzyme's active site, leading to enhanced inhibitory activity. researchgate.net

A notable area of research is the development of adamantane-based inhibitors for human soluble epoxide hydrolase (hsEH), an enzyme involved in the regulation of blood pressure and inflammation. researchgate.net Studies have shown that introducing a bromine atom at the bridgehead position of the adamantane ring can increase the inhibitory potency of N,N'-disubstituted ureas against hsEH. researchgate.net This is attributed to the halogen atom's ability to protect the adamantane core from metabolic degradation by cytochrome P450 enzymes. researchgate.net

Furthermore, adamantane derivatives have been investigated as inhibitors for a wide array of other enzymes, including:

Tyrosyl-DNA phosphodiesterase I (Tdp1) nih.gov

Urease, α-glucosidase, and carbonic anhydrase chemicalpapers.com

Glucosinolate sulfatase (GSS) acs.org

11β-hydroxysteroid dehydrogenase type 1 pensoft.net

For example, conjugates of adamantane and monoterpenoids have been identified as a new class of Tdp1 inhibitors, with their efficacy depending on the linker's length and flexibility. nih.gov In another study, adamantane-linked aminothiazoles demonstrated significant inhibitory activity against urease and α-glucosidase. chemicalpapers.com

| Enzyme Target | Adamantane Derivative Class | Key Research Finding | Reference |

|---|---|---|---|

| Human Soluble Epoxide Hydrolase (hsEH) | N,N'-disubstituted ureas containing a 3-bromoadamantyl moiety | The bromine atom enhances inhibitory activity and metabolic stability. | researchgate.net |

| Tyrosyl-DNA Phosphodiesterase I (Tdp1) | Diazaadamantane and monoterpenoid conjugates | Inhibition efficiency is dependent on the length and flexibility of the linker chain. | nih.gov |

| Urease and α-Glucosidase | Adamantane-linked aminothiazoles | Demonstrated excellent inhibitory activities, with some compounds being more potent than the standard inhibitor. | chemicalpapers.com |

| Glucosinolate Sulfatase (GSS) | Adamantyl-possessing sulfamate (B1201201) derivatives | Adam-20-S was identified as a potent, uncompetitive inhibitor of GSSs. | acs.org |

Design of Chemical Probes and Affinity Labels

The unique properties of the adamantane scaffold also lend themselves to the design of chemical probes and affinity labels for studying biological systems. acs.org These tools are essential for identifying and characterizing new drug targets and for elucidating the mechanisms of action of bioactive molecules.

Adamantane-modified fluorescent probes have been developed for cellular imaging. researchgate.net The adamantane moiety can facilitate the interaction of the probe with host molecules like cyclodextrins, leading to enhanced fluorescence in aqueous environments. researchgate.net Additionally, adamantane-dioxetane-based chemiluminescent probes have been created for the sensitive bioimaging of reactive oxygen species such as hydrogen peroxide. acs.org

The synthesis of these probes often involves the strategic incorporation of an adamantane unit, which can be derived from intermediates like this compound, to provide a handle for attachment to the signaling component of the probe.

Scaffolds for Prodrug Development and Targeted Delivery Systems

Adamantane's ability to increase lipophilicity and enhance penetration of biological membranes makes it a valuable component in prodrug design and targeted drug delivery systems. pensoft.netnih.govcapes.gov.br A prodrug is an inactive compound that is converted into an active drug within the body.

One strategy involves conjugating a drug to an adamantane moiety to improve its transport across the blood-brain barrier (BBB). nih.govcapes.gov.br For example, prodrugs of azidothymidine (AZT) conjugated to a 1-adamantane group via an ester linkage showed significantly higher concentrations in brain tissue compared to AZT alone. nih.govcapes.gov.br This approach holds promise for treating central nervous system infections. nih.govcapes.gov.br

Adamantane has also been used to create new scaffolds for carbon monoxide (CO) prodrugs. researchgate.netgsu.edu These prodrugs are designed to release CO in a controlled manner for therapeutic applications. The adamantane moiety helps to stabilize the precursor structure and allows for the tuning of water solubility. researchgate.netgsu.edu

Materials Science and Nanotechnology Research Applications

Beyond the biological sciences, the rigid and well-defined structure of adamantane has found applications in materials science and nanotechnology, particularly in the construction of ordered molecular assemblies. mdpi.com

Use as Rigid Building Blocks for Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The adamantane cage is an excellent building block, or "tecton," for constructing such assemblies due to its high symmetry and ability to form strong and directional interactions. mdpi.comnih.gov

Adamantane derivatives can self-assemble into well-defined structures, including supramolecular frameworks with modular channels. rsc.org For instance, a tetraaryl-substituted adamantane has been shown to form a framework through van der Waals forces, phenyl embraces, and halogen bonds. rsc.org These frameworks can confine small molecules and have potential applications in separation technologies. rsc.org

Incorporation into Polymeric Materials and Frameworks

The adamantane moiety serves as a unique structural unit in polymer chemistry, valued for its rigidity, thermal stability, and well-defined three-dimensional structure. acs.org Its incorporation into polymer backbones or as pendant groups can significantly influence the material's properties.

Adamantane's rigid structure is ideal for creating polymers with precisely defined architectures. For instance, acyclic diene metathesis (ADMET) polycondensation has been used to synthesize poly(1,3-adamantylene alkylene)s. In these polymers, the adamantane scaffold locks the cyclohexane (B81311) rings into a fixed armchair conformation, preventing isomerization and yielding precisely defined microstructures within the polyethylene-like chains. acs.org The length of the alkyl chain between adamantane units dictates the polymer's crystallinity, with shorter chains leading to amorphous materials and longer chains allowing for semicrystalline behavior. acs.org

The tetrahedral symmetry of adamantane makes it an excellent core for constructing highly branched, three-dimensional macromolecules like dendrimers and star-shaped polymers. wiley.compensoft.net These complex architectures are built by functionalizing the four equivalent bridgehead positions of the adamantane core. wiley.com This "four-directional" synthesis approach allows for the creation of materials with a high density of functional groups on their periphery. arkat-usa.orgresearchgate.net

Furthermore, adamantane derivatives are crucial in the design of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). idsi.mdnih.gov In these applications, polyfunctional adamantane ligands act as rigid linkers or nodes, connecting metal clusters or organic building blocks to form extended, porous networks. idsi.md Computationally designed Adamantane-Based Aromatic Frameworks (AAFs) have shown exceptional promise for hydrogen storage, with predicted gravimetric uptakes reaching as high as 29.50 wt% at 77 K and 100 bar. rsc.org Similarly, 3D COFs constructed with adamantane units exhibit exceptionally high surface areas (over 3400 m²/g) and large mesopores, properties that are challenging to achieve with other building blocks. nih.gov

Table 1: Properties of Adamantane-Based Polymers and Frameworks

| Material Type | Monomer/Building Block | Key Structural Feature | Resulting Property | Reference(s) |

|---|---|---|---|---|

| Precision Polyethylene | 1,3-bis(alkenyl)adamantane | Rigid adamantane spacer | Precise microstructure, tunable crystallinity | acs.org |

| Covalent Organic Framework (COF) | Adamantane-based monomers | Steric hindrance engineering | High surface area (>3400 m²/g), mesoporosity | nih.gov |

| Adamantane-based Aromatic Framework (AAF) | Adamantane, aromatic linkers | Diamond-like structure | High hydrogen storage capacity (up to 29.50 wt%) | rsc.org |

Applications in Thin-Film Dielectrics and Composite Materials

The intrinsic properties of the adamantane cage—low polarizability, high thermal stability, and bulky volume—make it an excellent candidate for developing advanced dielectric materials and high-performance composites. mdpi.comrsc.org

Adamantane and its derivatives are being explored as low-dielectric constant (low-k) materials, which are critical for reducing signal delay and power consumption in modern microelectronics. aip.org Thin films of pure adamantane have been shown to exhibit low leakage current densities (e.g., 7.4 x 10⁻⁷ A/cm² at 13.5 V) and a low dielectric constant, making them suitable for metal-insulator-metal (MIM) capacitor applications. aip.org The incorporation of adamantane can also be used to create nanoporous poly(methyl silsesquioxane) thin films. In this method, adamantylphenols are used as porogens—materials that are later removed to create nanoscale voids. This results in a mechanically stable film with a dielectric constant as low as 1.9. zendy.io

In composite materials, adamantane moieties enhance thermal stability and mechanical properties. When adamantane-modified graphene oxide (GO/AMT) is blended into cyanate (B1221674) ester (CE) resins, the resulting composite cures at a lower temperature and exhibits a lower dielectric constant, higher thermal stability, and improved water resistance compared to the pure resin. mdpi.com The adamantane group improves the dispersion of the graphene oxide within the polymer matrix and reduces interfacial polarization. mdpi.com Even at low weight percentages (e.g., 0.5%), adamantane as a filler in polypropylene (B1209903) has been shown to significantly enhance the composite's Young's modulus. researchgate.net

Table 2: Dielectric and Thermal Properties of Adamantane-Based Materials

| Material | Adamantane Component | Key Property | Value | Reference(s) |

|---|---|---|---|---|

| Adamantane Thin Film | Pure adamantane | Dielectric Constant (k) | < 2.5 | aip.org |

| Adamantane Thin Film | Pure adamantane | Leakage Current Density | 7.4 x 10⁻⁷ A/cm² | aip.org |

| Nanoporous p-MSSQ Film | Adamantane-based porogen | Dielectric Constant (k) | 1.9 | zendy.io |

| GO/AMT-CE Composite | Adamantane-modified graphene oxide | Dielectric Constant (k) of cured AFB | 2.58 (at 10 GHz) | mdpi.comrsc.org |

Diamondoid Precursors and Nanodiamond Synthesis

Adamantane is the smallest, fundamental repeating unit of the diamond crystal lattice, making it and its derivatives, known as diamondoids, ideal precursors for the synthesis of nanodiamonds. rsc.orgnih.gov The transformation of these molecular precursors into nanodiamonds is typically achieved under high-pressure, high-temperature (HPHT) conditions. nih.govresearchgate.net

The use of halogenated adamantanes, such as 1,3-dibromoadamantane (B19736) (C₁₀H₁₄Br₂) or even this compound, has proven particularly effective for this purpose. researchgate.net Research has shown that the carbonization of halogenated adamantanes at a pressure of 8 GPa begins at temperatures between 900-1000 K, forming initial diamond nanocrystals of 1-2 nm. researchgate.net By carefully controlling the process temperature, the size of the resulting nanodiamonds can be precisely tuned. researchgate.net The bromine atoms in precursors like 1-bromoadamantane (B121549) or this compound are thought to facilitate the synthesis process. researchgate.netacs.org

Furthermore, the surface chemistry of nanodiamonds can be tailored using reactions analogous to adamantane chemistry. For example, the surface of nanodiamonds can be brominated and subsequently reacted with amines. nih.govresearchgate.net This process creates amine-terminated nanodiamonds, which opens pathways for further functionalization, such as conjugating biomolecules for sensing applications. nih.govresearchgate.net The reactivity of a brominated nanodiamond surface is notably high, allowing for reactions like amination to occur at room temperature without the need for a catalyst, a testament to the lability of the C-Br bond on the diamond lattice. nih.gov

Catalysis and Organocatalysis Research

The adamantane scaffold's unique stereoelectronic properties—namely its significant steric bulk and electron-donating character—have made it a privileged component in the design of advanced catalysts. uq.edu.auscholaris.ca

In organometallic chemistry, adamantyl-containing ligands, particularly phosphines, have emerged as highly effective for a range of metal-catalyzed cross-coupling reactions. uq.edu.auresearchgate.net The bulky adamantyl group on a phosphine (B1218219) ligand (e.g., adamantyl-di-tert-butylphosphine) enhances the catalytic activity of palladium complexes. uq.edu.au

The success of these ligands is attributed to two main factors:

Steric Bulk : The large size of the adamantyl group promotes the formation of coordinatively unsaturated metal complexes, which accelerates key steps in the catalytic cycle, such as oxidative addition. uq.edu.au

Electron-Donating Nature : As an alkyl group, adamantane is strongly electron-donating, which increases the electron density at the metal center. This makes the metal more nucleophilic and enhances its reactivity, particularly towards the oxidative addition of less reactive substrates like aryl chlorides. uq.edu.au

These properties have made adamantyl phosphine ligands instrumental in challenging coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, often providing excellent yields where other ligands fail. uq.edu.au Adamantane carboxylates have also been used as ligands in rhodium-based catalysts for reactions like cyclopropanation. scholaris.ca

Table 3: Adamantyl Ligands in Palladium-Catalyzed Cross-Coupling

| Ligand Type | Reaction Type | Role of Adamantyl Group | Outcome | Reference(s) |

|---|---|---|---|---|

| Adamantyl Phosphines | Suzuki, Sonogashira, Buchwald-Hartwig | Provides steric bulk and electron density | High catalytic activity, enables reaction of unreactive chlorides | uq.edu.au |

The rigid adamantane framework is an attractive scaffold for developing chiral catalysts for asymmetric synthesis. mdpi.com Chiral amines, in particular, are a cornerstone of organocatalysis, capable of activating substrates through the formation of chiral enamines or iminium ions. rsc.orgrsc.org

Synthesizing chiral adamantane derivatives, such as those with 1,2-disubstitution, creates a rigid and well-defined chiral environment. mdpi.com These chiral adamantane amines can then be employed as organocatalysts. For example, amino acid-derived catalysts have been used in the asymmetric aza-Henry reaction to synthesize adamantane-type compounds containing chiral trifluoromethylamine fragments with good enantioselectivity. researchgate.net

The development of methods for the asymmetric C-H amination of adamantane itself, using chiral rhodium catalysts, provides another route to access optically pure adamantane amines. thieme-connect.com These chiral building blocks hold significant potential for applications in enantioselective catalysis, where the rigid cage structure can effectively control the stereochemical outcome of a reaction. mdpi.comrsc.org While the field is still developing, the unique, conformationally locked structure of chiral adamantanes makes them promising candidates for the next generation of powerful and selective organocatalysts. nih.gov

Emerging Research Frontiers and Future Perspectives for 3 Bromoadamantan 1 Amine

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental footprint of any chemical entity are critically dependent on its synthetic accessibility. Future research on 3-Bromoadamantan-1-amine will prioritize the development of efficient, safe, and environmentally benign synthetic methodologies, moving away from traditional routes that often require harsh conditions or toxic reagents.

Current approaches to functionalizing adamantane (B196018) can involve aggressive chemicals like fuming nitric acid or hazardous intermediates such as sodium azide (B81097). vulcanchem.comnih.gov The future of synthesis for this compound lies in embracing green chemistry principles. rsc.org One promising frontier is the use of enzymatic and biomimetic catalysis. For instance, selective C-H functionalization of the adamantane core can be achieved using basidiomycetous enzymes in aqueous media, offering a green alternative to classical chemical oxidation. colab.ws Another avenue involves photoredox and hydrogen atom transfer (HAT) catalysis, which allows for the direct and highly selective functionalization of strong C-H bonds under mild conditions. acs.org

Future synthetic strategies could involve a one-pot tandem approach, potentially starting from readily available precursors like 1-adamantanecarboxylic acid. mdpi.com A hypothetical sustainable route might involve an initial enzymatic C-H bromination followed by a catalytic amination, thereby avoiding multiple protection-deprotection steps and minimizing waste.

| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |

| Starting Material | Adamantane or 1-Bromoadamantane (B121549) | 1-Adamantanecarboxylic Acid, 1,3-Dehydroadamantane | Readily available, allows for different functionalization pathways. mdpi.commdpi.com |

| Bromination | Liquid bromine, harsh acids. rsc.org | Enzymatic C-H bromination, photoredox catalysis. colab.ws | High selectivity, mild reaction conditions, reduced hazardous waste. |

| Amination | Ritter reaction (requires strong acid), Curtius/Schmidt rearrangement (can involve toxic azides). | Direct catalytic amination, transimination reactions. acs.orgrsc.org | Atom economy, avoidance of toxic intermediates, milder conditions. |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The intersection of computational science and chemistry is revolutionizing drug discovery. mednexus.orgaccscience.com Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the exploration of this compound and its derivatives as potential therapeutic agents.

Given the adamantane scaffold's prevalence in clinically approved drugs, derivatives of this compound are prime candidates for computational analysis. researchgate.netnih.gov ML models can be trained on existing data for adamantane-containing molecules to predict various properties without the need for initial synthesis. This includes quantitative structure-activity relationship (QSAR) models to forecast biological activity and quantitative structure-property relationship (QSPR) models to predict physicochemical parameters like solubility and retention indices.

Generative AI frameworks can design novel derivatives of this compound from scratch, optimized for binding to specific biological targets like enzymes or receptors. accscience.combiorxiv.org Furthermore, AI tools are becoming indispensable for predicting absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profiles, which helps in identifying the most promising candidates early in the discovery pipeline and reducing costly late-stage failures. nih.govresearchgate.net

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling (QSPR/QSAR) | Algorithms predict biological activity and physicochemical properties based on molecular structure. | Rapidly screen virtual libraries of derivatives to prioritize candidates for synthesis and testing. |

| Generative Chemistry | AI models design novel molecules with desired properties for a specific biological target. accscience.com | Create new, patentable chemical entities based on the this compound scaffold with enhanced efficacy. |

| ADME-T Prediction | Computational tools forecast the pharmacokinetic and toxicity profiles of new compounds. nih.gov | De-risk drug development by identifying potential liabilities (e.g., poor bioavailability, toxicity) at the design stage. |

| Retrosynthesis Planning | AI algorithms propose optimal and sustainable synthetic routes to target molecules. nih.gov | Accelerate the development of efficient and green synthetic pathways for novel derivatives. |

Expansion into New Areas of Chemical Biology and Materials Science

The unique properties of the adamantane cage—its rigidity, thermal stability, and defined geometry—make it an attractive building block for applications beyond traditional medicinal chemistry. researchgate.net The bifunctional nature of this compound makes it an ideal component for creating advanced materials and chemical biology tools.

In materials science, adamantane-based linkers are being explored for the synthesis of polymers with low dielectric constants, which are crucial for high-frequency electronics. researchgate.net The rigid 1,3-disubstituted scaffold of this compound can be used to create highly ordered, cross-linked polymers with exceptional thermal resistance and specific mechanical properties. researchgate.net It can also serve as a robust anchor for functionalizing surfaces or as a core for building dendrimers and other nanostructured materials. mdpi.comwiley.com

In chemical biology, the compound is a perfect scaffold for creating systems for drug delivery and molecular recognition. pensoft.netmdpi.com Its lipophilic nature allows it to anchor to lipid bilayers, making it suitable for decorating liposomes for targeted drug delivery. mdpi.com The two reactive sites can be used to attach both a targeting ligand and a therapeutic payload. Moreover, the rigid adamantane core is ideal for the "multipresentation" of bioactive molecules like peptides, enhancing their binding affinity to biological targets through multivalency. wiley.compensoft.net

Design of Multi-Targeted Adamantane-Based Agents

The "one molecule, one target" paradigm of drug discovery is increasingly being challenged by a multi-target approach, which can offer superior efficacy and combat drug resistance, particularly in complex diseases like cancer and neurodegenerative disorders. The structure of this compound is exceptionally well-suited for the design of such multi-targeted or heterodimeric agents. mdpi.com

The rigid adamantane scaffold acts as a non-metabolizable linker, precisely positioning two different pharmacophores in three-dimensional space. wiley.com The amine and bromo functionalities can be derivatized independently to generate ligands for two distinct biological targets. For example, numerous adamantane derivatives are known inhibitors of enzymes like soluble epoxide hydrolase (sEH) or cholinesterases. mdpi.comnih.gov A research strategy could involve retaining one of these known pharmacophores by modifying the amine group, while chemically elaborating the bromide position to introduce a second pharmacophore that targets a different protein involved in the same disease pathway. This approach allows for the creation of a single chemical entity with a dual mode of action, a significant frontier in modern drug design. pensoft.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.